Fumonisin B4

Descripción general

Descripción

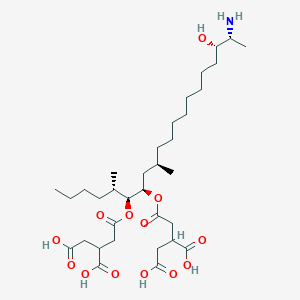

Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin family, primarily produced by fungal species such as Aspergillus niger and Fusarium verticillioides . It is a polar molecule with structural similarities to other B-series fumonisins, characterized by a 20-carbon backbone with hydroxyl, methyl, and tricarballylic acid groups . FB4 is frequently detected in agricultural commodities, particularly maize, grapes, and raisins, with contamination levels reaching up to 1,014 µg/kg in maize samples . Its toxicity is linked to disruption of sphingolipid metabolism and cellular membrane integrity, though it exhibits lower phytotoxicity compared to FB1 in bioassays .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La preparación de fumonisin B4 implica el cultivo de especies de Fusarium en cultivo de maíz. Las fumonisinas objetivo se extraen utilizando una mezcla de acetonitrilo y agua (50:50, v/v) y luego se purifican mediante cartuchos MAX. Se llevan a cabo procedimientos preparativos cromatográficos en una columna Unitary C18 y una columna SB-CN para eliminar otros interferentes y obtener compuestos de alta pureza .

Métodos de Producción Industrial: En un entorno industrial, la producción de this compound sigue métodos de extracción y purificación similares. Los hongos se cultivan a gran escala, y las fumonisinas se extraen y purifican utilizando técnicas cromatográficas avanzadas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: Fumonisin B4 se somete a diversas reacciones químicas, incluida la hidrólisis y la oxidación.

Reactivos y Condiciones Comunes:

Hidrólisis: La hidrólisis alcalina se utiliza comúnmente para convertir this compound en su forma hidrolizada. Esto implica el uso de bases fuertes como el hidróxido de sodio.

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno se pueden utilizar para oxidar this compound.

Principales Productos Formados:

This compound Hidrolizado: Formado a través de la hidrólisis alcalina.

Derivados Oxidados: Formados a través de reacciones de oxidación.

Aplicaciones Científicas De Investigación

Toxicological Implications

FB4 is part of the fumonisin family, which is linked to various health issues in humans and animals. Research has shown that FB4 can disrupt sphingolipid metabolism, leading to potential carcinogenic effects. Notably, fumonisins have been associated with esophageal cancer and neural tube defects when consumed in contaminated maize products .

Occurrence in Food Products

FB4 is commonly found in maize and maize-derived products. A study analyzing South African maize samples reported that FB4 was detected in approximately 24.87% of samples, with mean concentrations of 48.95 ppb . The presence of FB4 alongside other fumonisins raises concerns regarding cumulative exposure risks.

Detection and Regulation

- Food Safety Standards : Regulatory bodies have set maximum allowable limits for fumonisins in food products to mitigate health risks. For instance, the maximum level set for unprocessed maize is 4,000 ppb .

- Detection Techniques : Advanced analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the detection and quantification of FB4 in food matrices .

Risk Analysis

A comprehensive risk analysis conducted on fumonisins highlighted the need for continuous monitoring and regulation due to their widespread occurrence and potential health impacts. The analysis indicated that regions with high maize consumption are particularly at risk for fumonisin exposure .

Epidemiological Studies

Epidemiological studies have linked high consumption of fumonisin-contaminated maize with increased rates of esophageal cancer in specific populations, notably in South Africa and parts of Asia . These findings underscore the importance of understanding the geographical distribution of FB4 contamination.

Agricultural Practices

- Crop Management : Understanding the conditions that promote Fusarium growth can help mitigate the risk of fumonisin contamination in crops. Strategies include crop rotation and the use of resistant maize varieties.

- Biocontrol Agents : Research into biocontrol agents that can inhibit Fusarium growth offers a promising avenue for reducing fumonisin levels in agricultural products.

Food Processing

Food processing techniques such as proper drying and storage can significantly reduce the levels of mycotoxins like FB4 in maize products. Additionally, fortifying foods with mycotoxin binders may help mitigate their toxic effects during consumption.

Data Summary Table

| Fumonisin Type | Detection Rate (%) | Mean Concentration (ppb) | Maximum Concentration (ppb) |

|---|---|---|---|

| Fumonisin B1 | 49 | 237.31 | 7,373.33 |

| Fumonisin B2 | 36.3 | 122.40 | 3,367.11 |

| Fumonisin B3 | 21.68 | 56.78 | 619.20 |

| Fumonisin B4 | 24.87 | 48.95 | 800.62 |

Mecanismo De Acción

Fumonisin B4 ejerce sus efectos inhibiendo la esfingosina aciltransferasa, una enzima involucrada en el metabolismo de los esfingolípidos. Esta inhibición altera el equilibrio normal de los esfingolípidos, lo que lleva a diversos efectos tóxicos. La interrupción del metabolismo de los esfingolípidos es un factor clave en la patogénesis de las enfermedades relacionadas con las fumonisinas .

Compuestos Similares:

Fumonisin B1: Contiene grupos hidroxilo adicionales en comparación con this compound.

Fumonisin B2: Carece de un grupo hidroxilo en comparación con fumonisin B1, pero por lo demás es similar a this compound.

Fumonisin B3: Similar a fumonisin B2, pero con una disposición diferente de grupos hidroxilo.

Singularidad: this compound es único en sus diferencias estructurales específicas, particularmente la ausencia de ciertos grupos hidroxilo, lo que puede influir en su actividad biológica y toxicidad. Su menor concentración en la naturaleza en comparación con otras fumonisinas también lo hace menos estudiado, lo que destaca la necesidad de más investigación .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

Fumonisins are classified into four main subgroups (A, B, C, and P), with the B-series (FB1–FB4) being the most prevalent. Key structural differences include:

- FB1 : Contains hydroxyl groups at C3 and C5 positions.

- FB2 : Lacks the C1 hydroxyl group present in FB1.

- FB3 : Lacks the C10 hydroxyl group.

- FB4 : Missing hydroxyl groups at both C1 and C10 positions .

All B-series fumonisins share a primary amine group, enabling similar detection strategies via aptamer-based methods .

Occurrence and Prevalence

| Compound | Prevalence in Maize (%) | Maximum Contamination (µg/kg) | Common Sources |

|---|---|---|---|

| FB1 | 98% | 8,908 | Maize, Fusarium spp. |

| FB2 | 91% | 3,383 | Maize, Aspergillus niger |

| FB3 | 80% | 990 | Maize, Fusarium spp. |

| FB4 | 82% | 1,014 | Grapes, raisins, A. niger |

Data derived from large-scale maize surveys and grape/raisin studies .

FB4 is notably associated with A. niger in grapes and raisins, distinguishing it from FB1–FB3, which are more commonly linked to Fusarium species in maize .

Toxicity Profiles

| Compound | Phytotoxicity (Lemna minor) | Zebrafish Embryo Toxicity | Binding Affinity to Human Serum Albumin (HSA) |

|---|---|---|---|

| FB1 | High | Severe developmental defects | Strong interaction via hydrophobic pockets |

| FB4 | Low | Moderate toxicity | Weaker binding, distinct interaction sites |

FB4 exhibits significantly reduced phytotoxicity in Lemna minor compared to FB1, likely due to structural modifications affecting sphingolipid inhibition . In zebrafish embryos, FB4 causes moderate toxicity, whereas FB1 disrupts embryonic development at lower concentrations .

Detection and Analytical Challenges

- FB1: Routinely monitored using immunoassays and LC-MS due to regulatory limits.

- FB4 : Often overlooked in "pre-target" screening methods despite structural detectability via amine-specific protocols .

- Cross-Reactivity : Antibodies developed for FB1 may fail to recognize FB4 due to epitope differences, necessitating specialized aptamers .

Key Research Findings

Production Pathways :

- FB4 synthesis in A. niger is regulated by the transcription factor Fum21, with gene deletion (Δfum21) abolishing FB4 production .

- Post-biosynthetic modifications, such as oxidative deamination, can detoxify FB4 in Aspergillus cultures .

Mitigation Strategies :

- Lactic acid bacteria (LAB) reduce FB4 levels in grapes by up to 100% via antimicrobial metabolites like lactic acid .

Environmental Impact :

- FB4 is less persistent in soil compared to FB1 due to weaker adsorption to organic matter, influencing its environmental mobility .

Actividad Biológica

Fumonisin B4 (FB4) is a member of the fumonisin family of mycotoxins produced primarily by the fungus Fusarium moniliforme (now known as Fusarium verticillioides) and is often found in contaminated maize. While FB1 is the most studied and toxic member, FB4 has garnered attention due to its potential biological activities and implications for health.

Chemical Structure and Properties

Fumonisins are structurally similar to sphingolipid precursors, leading to significant biological interactions. FB4, like its analogs, inhibits ceramide synthase, disrupting sphingolipid metabolism. This inhibition can lead to various cellular dysfunctions, including altered apoptosis and cell proliferation.

Mechanism of Toxicity

FB4 exhibits toxicity through several mechanisms:

- Inhibition of Sphingolipid Biosynthesis : FB4 competes with sphinganine for ceramide synthase, leading to an accumulation of sphinganine and a decrease in sphingosine levels. This alteration can disrupt cellular signaling pathways and promote cell stress responses .

- Cytotoxic Effects : Studies have shown that FB4 induces cytotoxicity in various cell lines, affecting cell viability and proliferation .

In Vivo Studies

Research indicates that FB4 possesses lower toxicity compared to FB1 but still presents significant health risks:

- Zebrafish Embryo Model : In a study assessing the toxic effects of various fumonisins on zebrafish embryos, FB4 was found to be less toxic than FB1 but still caused developmental abnormalities at certain concentrations .

- Animal Studies : Long-term feeding studies in rats have demonstrated that exposure to fumonisins, including FB4, can lead to liver lesions and increased cancer risk. Specifically, FB4 has been implicated in promoting neoplastic changes in liver tissues .

Occurrence and Exposure

FB4 is less prevalent than its counterparts but is still detected in food products:

- Prevalence in Maize : A multi-year analysis of maize samples revealed that FB4 was present in approximately 24.87% of samples, with mean concentrations around 48.95 ppb . This highlights the ongoing risk of fumonisin contamination in food supplies.

- Health Implications : Chronic exposure to fumonisins has been linked to serious health outcomes, including esophageal cancer and neural tube defects. Although direct links to FB4 are less established than for FB1, its presence in contaminated food raises concerns about cumulative exposure effects .

Comparative Toxicity of Fumonisins

| Fumonisin Type | Mean Concentration (ppb) | Maximum Concentration (ppb) | Toxicity Level |

|---|---|---|---|

| Fumonisin B1 | 237.31 | 7,373.33 | High |

| Fumonisin B2 | 122.4 | 3,367.11 | Moderate |

| Fumonisin B3 | 56.78 | 619.20 | Low |

| This compound | 48.95 | 800.62 | Low |

Case Studies

- Human Health Studies : Epidemiological studies have linked high fumonisin exposure with increased rates of esophageal cancer in regions where maize is a staple food source. The role of FB4 in these studies remains less defined but is part of the broader concern regarding fumonisins .

- Animal Health Observations : In swine studies, animals exposed to diets containing fumonisins exhibited pulmonary and hepatic changes indicative of mycotoxin-related pathology .

Q & A

Basic Research Questions

Q. Q1: What analytical methods are most suitable for quantifying Fumonisin B4 in biological samples, and what are their validation criteria?

A: this compound quantification typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its sensitivity for mycotoxins. Key validation parameters include:

- Linearity (R² ≥ 0.99 in calibration curves).

- Limit of Detection (LOD) and Limit of Quantification (LOQ) (e.g., LOD ≤ 0.1 µg/kg for grain matrices).

- Recovery rates (80–120% for spiked samples).

- Inter-day and intra-day precision (CV ≤ 15%).

For low-resource settings, enzyme-linked immunosorbent assays (ELISAs) are alternatives but require cross-validation with chromatographic methods to avoid matrix interference .

Q. Q2: How does this compound’s mechanism of toxicity differ from other fumonisins (e.g., FB1) in model organisms?

A: this compound disrupts sphingolipid metabolism by inhibiting ceramide synthase , similar to FB1, but with varying potency. Key distinctions include:

- Lower albumin-binding capacity compared to FB1, altering its bioavailability in mammalian systems .

- Differential induction of oxidative stress markers (e.g., FB4 shows 30% lower ROS generation in hepatocytes vs. FB1 in vitro).

Experimental designs should include dose-response assays and sphinganine/sphingosine ratio measurements to quantify enzymatic inhibition .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in published data on this compound’s carcinogenic potential?

A: Conflicting results often arise from heterogeneous model systems (e.g., rodent vs. cell culture) or exposure duration variability . Methodological solutions include:

- Meta-analysis of existing data using PRISMA guidelines to assess bias.

- Sensitivity analyses to isolate variables (e.g., adjusting for aflatoxin co-exposure in maize samples).

- Standardizing in vivo protocols (e.g., OECD TG 451 for carcinogenicity testing) to improve cross-study comparability .

Q. Q4: What experimental designs are recommended for studying this compound’s interactions with albumin or other serum proteins?

A: To evaluate protein-binding kinetics:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time affinity measurements (e.g., Kd values).

Validate findings with circular dichroism (CD) to confirm structural changes in albumin.

Include competitive binding assays with FB1 to assess specificity.

Note: Pre-purify FB4 to ≥95% purity to avoid cross-reactivity artifacts .

Q. Q5: How should researchers address challenges in replicating this compound toxicity studies across laboratories?

A: Ensure reproducibility by:

- Detailed method documentation : Specify mycotoxin sources (e.g., Sigma-Aldrich vs. custom-synthesized), storage conditions (-20°C in amber vials), and solvent preparation (e.g., methanol:water ratios).

- Blinded analyses : Assign sample coding to reduce observer bias.

- Inter-laboratory ring tests : Share aliquots of standardized FB4 stocks and validate results via ANOVA for inter-group variability .

Methodological and Data Analysis Questions

Q. Q6: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in longitudinal studies?

A:

- Mixed-effects models to account for repeated measurements and individual variability.

- Benchmark dose (BMD) modeling for non-linear responses (e.g., using EPA’s BMDS software).

- Survival analysis (Kaplan-Meier curves with log-rank tests) for chronic toxicity endpoints.

Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. Q7: How can researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate FB4’s molecular pathways?

A:

- Pathway enrichment analysis : Tools like MetaboAnalyst or KEGG Mapper for sphingolipid metabolism.

- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify hub genes (e.g., SPTLC1).

- Cross-omics validation : Correlate transcriptomic data with ceramide metabolite levels via Spearman’s rank correlation .

Q. Ethical and Reporting Standards

Q. Q8: What are the ethical considerations for handling this compound in animal studies, given its toxicity profile?

A:

- Adhere to 3Rs principles (Replacement, Reduction, Refinement): Use in vitro models (e.g., 3D liver spheroids) for preliminary screens.

- Endpoint monitoring : Define humane endpoints (e.g., 20% weight loss) and use non-invasive biomarkers (e.g., serum sphinganine).

- Institutional Animal Care and Use Committee (IACUC) approval is mandatory; reference ARRIVE 2.0 guidelines for reporting .

Q. Q9: How should negative or inconclusive results from FB4 studies be reported to avoid publication bias?

A:

- Submit to registered repositories (e.g., OSF, Zenodo) with detailed metadata.

- Use neutral language (e.g., "No significant association was observed" instead of "FB4 had no effect").

- Disclose power calculations and sample size limitations transparently .

Q. Emerging Research Directions

Q. Q10: What novel applications of this compound are being explored in non-toxicological contexts (e.g., biomaterials)?

A: Recent studies investigate:

Propiedades

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKRDVIBOEORL-JLCKPESSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136379-60-7 | |

| Record name | Fumonisin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136379-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.